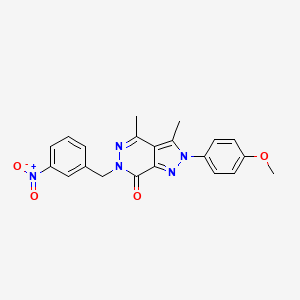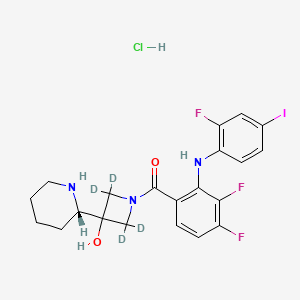
Cobimetinib-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobimetinib-d4 (hydrochloride) is a deuterated form of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Cobimetinib. The deuterium labeling helps in tracing the compound in biological systems, providing valuable insights into its behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cobimetinib-d4 (hydrochloride) involves several key steps:
Preparation of the Key Intermediate: The synthesis begins with the preparation of tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate. This intermediate is obtained through a kinetic resolution process using L-tartaric acid.
Peptide Coupling: The intermediate is then coupled with 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid under mild conditions, avoiding the use of haloanhydrides.
Deprotection: The final step involves the removal of the Boc-protective group using acid-mediated conditions, yielding Cobimetinib-d4 (hydrochloride).
Industrial Production Methods: The industrial production of Cobimetinib-d4 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
Types of Reactions: Cobimetinib-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cobimetinib-d4 (hydrochloride), which are used for further studies and applications .
科学的研究の応用
Cobimetinib-d4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Cobimetinib, providing insights into its stability and degradation pathways.
Biology: The compound is used in biological studies to trace the metabolic pathways and interactions of Cobimetinib in living organisms.
Medicine: Cobimetinib-d4 (hydrochloride) is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Cobimetinib.
Industry: The compound is used in the development of new drugs and therapeutic agents, providing valuable data for drug design and optimization
作用機序
Cobimetinib-d4 (hydrochloride) exerts its effects by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for cellular proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib-d4 (hydrochloride) prevents the phosphorylation and activation of ERK, leading to reduced cellular proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Cobimetinib-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound in biological systems. Similar compounds include:
Trametinib: Another MEK inhibitor used in cancer treatment.
Binimetinib: A selective MEK1/2 inhibitor with similar applications.
Selumetinib: Used in the treatment of various cancers by inhibiting the MEK pathway.
Cobimetinib-d4 (hydrochloride) stands out due to its enhanced stability and reduced metabolic rate, making it a valuable tool in scientific research and drug development.
特性
分子式 |
C21H22ClF3IN3O2 |
|---|---|
分子量 |
571.8 g/mol |
IUPAC名 |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[2,2,4,4-tetradeuterio-3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C21H21F3IN3O2.ClH/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1H/t17-;/m0./s1/i10D2,11D2; |
InChIキー |
DDNNFQXGTWWUKM-RWEPGDBUSA-N |
異性体SMILES |
[2H]C1(C(C(N1C(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F)([2H])[2H])([C@@H]4CCCCN4)O)[2H].Cl |
正規SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


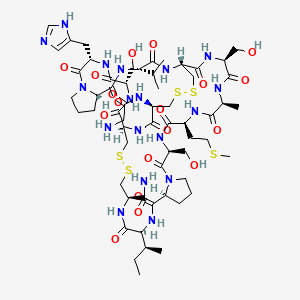
![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
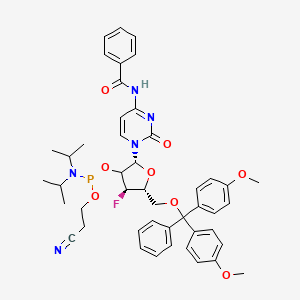
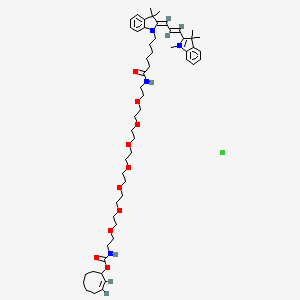
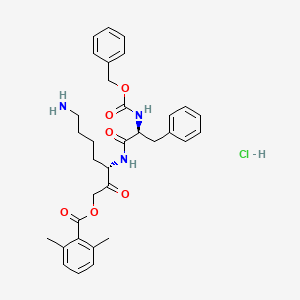
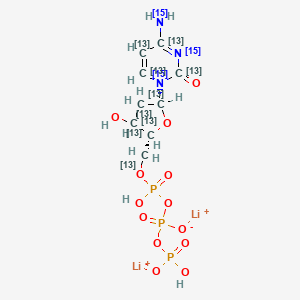
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
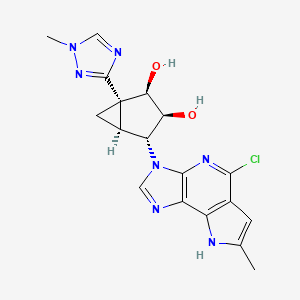
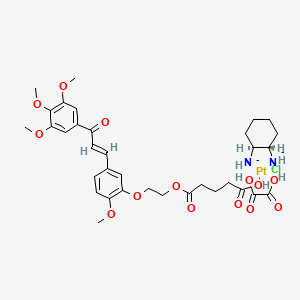
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
